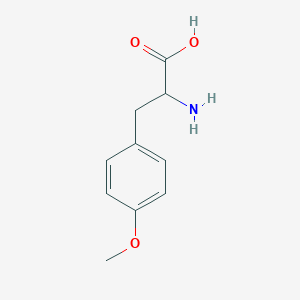

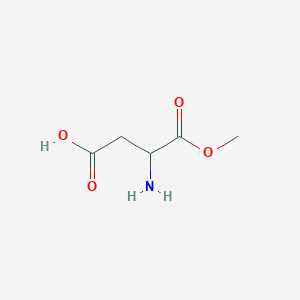

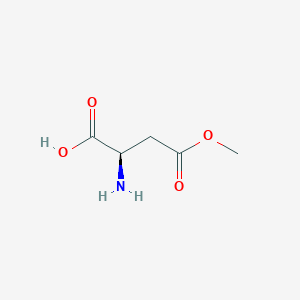

(R)-2-Amino-4-methoxy-4-oxobutanoic acid

Overview

Description

(R)-2-Amino-4-methoxy-4-oxobutanoic acid, more commonly known as (R)-AMBO, is a naturally occurring amino acid and a member of the β-amino acid family. It is an important metabolic intermediate in the biosynthesis of a variety of compounds, including neurotransmitters, hormones, and other important metabolites. In addition, it has been studied for its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and receptors.

Scientific Research Applications

Asymmetric Catalytic Hydrogenation

- A study conducted by Ostermeier et al. (2003) focused on the asymmetric catalytic hydrogenation of a compound similar to (R)-2-Amino-4-methoxy-4-oxobutanoic acid. This process achieved high enantiomeric excess and allowed the transformation of the product into compounds used as building blocks in natural product syntheses (Ostermeier, Brunner, Korff, & Helmchen, 2003).

Reactions with Binucleophilic Reagents

- Research by Amalʼchieva et al. (2022) explored the interactions of 4-oxobutanoic acids with binucleophilic reagents, leading to the formation of various compounds. This study provided insights into the reactivity and potential applications of these compounds in chemical syntheses (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

- Zhang et al. (2008) synthesized haptens related to 4-oxobutanoic acid, demonstrating their application in developing a sensitive ELISA for the analysis of fenthion in fruit samples. This research highlights the role of such compounds in improving analytical methods in food safety and agriculture (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).

Molecular Docking and Vibrational Studies

- A 2018 study by Vanasundari et al. conducted molecular docking and vibrational studies on derivatives of 4-oxobutanoic acid. The research provided insights into the biological activities of these compounds, suggesting their potential pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Synthesis and Optical Properties for Alzheimer’s Diagnosis

- A 2015 study by Fa et al. synthesized a novel fluorescent probe based on a 4-oxobutanoic acid derivative. This probe demonstrated high binding affinities towards β-amyloid aggregates, suggesting its application in the molecular diagnosis of Alzheimer’s disease (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).

Aspartate Aminotransferase Isoenzyme Studies

- Martins et al. (2001) investigated the enzymatic activities of aspartate aminotransferase isoenzymes using 2-amino-4-methoxy-4-oxobutanoic acid as an amino donor. This study contributed to understanding the structural differences between isoenzymes and their substrate specificity (Martins, Mourato, & de Varennes, 2001).

properties

IUPAC Name |

(2R)-2-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRYFUVVWOMLLP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-4-methoxy-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

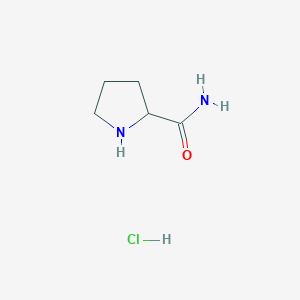

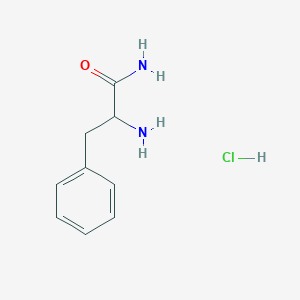

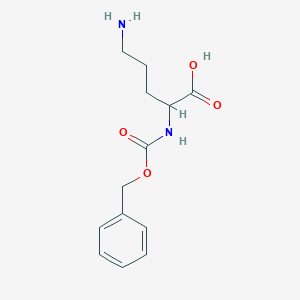

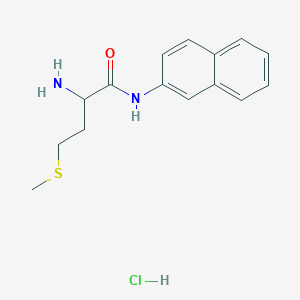

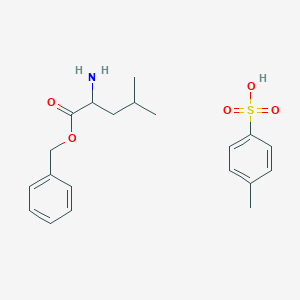

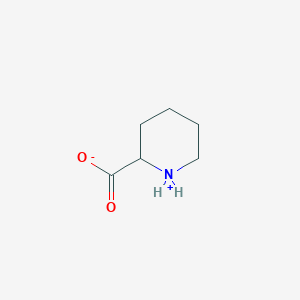

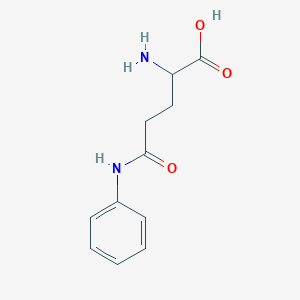

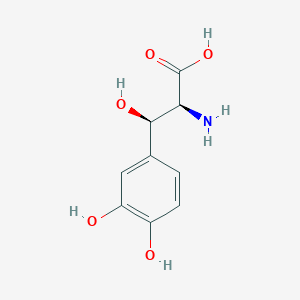

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.